1-methyl-5-{[(4-methylbenzyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Overview
Description
1-methyl-5-{[(4-methylbenzyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl group, a 4-methylbenzylamino carbonyl group, and a carboxylic acid group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-methyl-5-{[(4-methylbenzyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrazole with acetone to form 1-methyl-1H-pyrazole. This intermediate is then reacted with a chlorinated alkyl carboxylic acid to yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-methyl-5-{[(4-methylbenzyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets. In medicine, it is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Additionally, it has applications in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of 1-methyl-5-{[(4-methylbenzyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target enzyme, stabilizing the inhibitor-enzyme complex. This mechanism is crucial for its potential therapeutic effects .
Comparison with Similar Compounds
1-methyl-5-{[(4-methylbenzyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as 1-methyl-4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-1H-pyrazole and 1-methyl-4-methoxycarbonylpyrazole-5-sulfonamide These compounds share the pyrazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
IUPAC Name |
1-methyl-5-[(4-methylphenyl)methylcarbamoyl]pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-3-5-10(6-4-9)7-15-13(18)12-11(14(19)20)8-16-17(12)2/h3-6,8H,7H2,1-2H3,(H,15,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVZFDIFTKHCCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=NN2C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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